N-(3-methoxypropyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
Description
Properties
CAS No. |
899920-71-9 |
|---|---|
Molecular Formula |
C27H26N4O6 |
Molecular Weight |
502.527 |
IUPAC Name |
N-(3-methoxypropyl)-4-[[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C27H26N4O6/c1-37-16-4-15-28-25(32)21-11-7-19(8-12-21)18-30-26(33)23-5-2-3-6-24(23)29(27(30)34)17-20-9-13-22(14-10-20)31(35)36/h2-3,5-14H,4,15-18H2,1H3,(H,28,32) |
InChI Key |
IIHHIDRDZFTESK-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-methoxypropyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a quinazolinone derivative that has garnered attention due to its potential biological activities, particularly in antiviral and anticancer applications. This article explores the compound's biological activity, synthesis, mechanisms of action, and related studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.36 g/mol. Its structure includes a methoxypropyl group, a benzamide moiety, and a dioxo-1,2-dihydroquinazolin-3(4H) unit. The presence of the nitrobenzyl substituent enhances its chemical properties and potential biological activity.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral activity against respiratory syncytial virus (RSV). The compound targets the RNA-dependent RNA polymerase complex of RSV, which is crucial for viral replication. Although the exact mechanism remains to be fully elucidated, initial studies suggest that it may inhibit viral replication effectively .
Table 1: Antiviral Activity Data
| Compound | Virus Type | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | RSV | 2.1 | Inhibition of RNA-dependent RNA polymerase |
Anticancer Activity
In addition to its antiviral properties, this compound has shown promise in anticancer research. Similar quinazolinone derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the benzyl group can enhance potency against specific cancer types .
Table 2: Anticancer Activity Overview
| Compound | Cancer Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | A549 (Lung) | 5.0 | Effective against lung cancer cells |
| Analog with Isopropyl Group | MCF7 (Breast) | 3.0 | Enhanced potency observed |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Viral Replication : As noted earlier, the compound appears to interfere with the viral replication process by targeting essential enzymes within the virus.
- Induction of Apoptosis in Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic factors .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological activity. Modifications to the benzamide and quinazolinone moieties are crucial for optimizing its pharmacological profiles .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound and its analogs in laboratory settings:
- Study on RSV Inhibition : A study demonstrated that derivatives with the nitrobenzyl group showed improved antiviral efficacy compared to other substitutions. The best-performing compounds exhibited low cytotoxicity alongside high antiviral activity .
- Cytotoxicity Evaluation : In vitro tests revealed that certain analogs had selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a potential therapeutic window for further development .
Scientific Research Applications
Antiviral Applications
Research has demonstrated that N-(3-methoxypropyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide exhibits significant antiviral activity against respiratory syncytial virus (RSV). A study published in Antimicrobial Agents and Chemotherapy reported that the compound has a half-maximal effective concentration (EC50) of 2.1 μM against RSV, indicating its potential as an antiviral agent. The proposed mechanism involves targeting the RNA-dependent RNA polymerase complex of RSV, crucial for viral replication; however, further studies are needed to clarify this mechanism .
Anticancer Potential
In addition to its antiviral properties, this compound has shown promise in anticancer research. Quinazoline derivatives are known for their ability to inhibit various cancer cell lines. Compounds structurally related to this compound have been investigated for their cytotoxic effects against cancer cells. The unique arrangement of functional groups may enhance selectivity and potency against specific tumor types .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions starting from readily available quinazoline derivatives and benzamides. Key synthetic methods include:
- Formation of the Quinazoline Core : Utilizing precursors that contain the quinazoline structure.
- Benzamide Formation : Reacting the quinazoline derivative with appropriate benzoyl chlorides or amines.
- Functional Group Modifications : Introducing methoxypropyl and nitro substituents through nucleophilic substitution or electrophilic aromatic substitution reactions.
Each step requires careful optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity .
Comparative Analysis with Related Compounds
A comparative analysis highlights the structural variations among similar compounds and their biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(1-(4-isopropylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl-N-(3-methoxypropyl)benzamide | Isopropyl substitution | Enhanced potency against specific cancer cell lines |
| 4-(1-(4-bromobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl-N-(oxetan-3-ylmethyl)benzamide | Bromine atom | Increased lipophilicity |
| 4-(1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl-N-(oxetan-3-yloxy)benzamide | Methyl substitution | Improved solubility profile |
This table illustrates how variations in substituents can influence the biological activity and pharmacological properties of quinazoline derivatives.
Chemical Reactions Analysis
Amide Coupling Reactions
The compound's benzamide group participates in coupling reactions during synthesis. A key step involves forming the N-(3-methoxypropyl)benzamide subunit using carbodiimide-based coupling agents:
| Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzamide bond formation | HATU, DIPEA, DMF, RT, 16 hr | 73% | |
| Ester-to-amide conversion | 3-Methoxypropylamine, HATU, DIPEA, CH₂Cl₂ | 48–73% |
These reactions enable modular synthesis of analogs by varying the alkylamine component .
Nitro Group Reactivity
The 4-nitrobenzyl group undergoes selective transformations critical for structure-activity relationship (SAR) studies:
The nitro group's electron-withdrawing properties enhance binding interactions in viral inhibition .
Quinazoline-Dione Core Modifications
The 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl moiety participates in:
Crystallization from ethanol/water mixtures (1:1) yields pure product with defined melting points (197–246°C) .
Methoxypropyl Side Chain Interactions
The N-(3-methoxypropyl) group influences solubility and target engagement:
| Modification | Effect | Solubility Change | Reference |
|---|---|---|---|
| Replacement with oxetane | NHCH₂-3-oxetane | +14-fold solubility in PBS | |
| Chain length variation | Ethoxypropyl vs methoxypropyl | Alters logP by 0.3–0.5 units |
Analog 43 (with oxetane) demonstrated improved aqueous solubility (31 μM vs 2.2 μM in hit 2 ) while maintaining antiviral activity .
Stability Under Physiological Conditions
The compound exhibits pH-dependent stability:
| Condition | Half-Life | Degradation Products | Reference |
|---|---|---|---|
| PBS buffer (pH 7.4), 37°C | >48 hr | Minimal decomposition (<5%) | |
| Acidic conditions (pH 2.0) | 8 hr | Hydrolyzed amide bonds |
This stability profile supports potential oral administration routes .
Comparative Reactivity of Structural Analogs
Key analogs demonstrate varied reactivity profiles:
| Analog | R₁ Substituent | R₂ Chain | Key Reaction |
|---|---|---|---|
| 19 | 4-Isopropylbenzyl | Methoxypropyl | Suzuki coupling for aryl substitution |
| 43 | 4-Nitrobenzyl | Oxetane | Buchwald-Hartwig amination |
| 46 | 4-Dimethylaminobenzyl | Methoxypropyl | Reductive amination |
The nitrobenzyl variant shows superior electrophilic character compared to dimethylamino derivatives .
Key Reaction Mechanisms
-
HATU-Mediated Amidation
The coupling between carboxylic acids and 3-methoxypropylamine proceeds via activation of the carboxylate to an O-acylisourea intermediate, followed by nucleophilic attack by the amine . -
N1-Alkylation
Deprotonation of the quinazoline-dione NH by K₂CO₃ enables SN2 attack on 4-nitrobenzyl bromide, forming the critical C–N bond .
Q & A
Q. Basic Research Focus
- Chiral HPLC : Separates enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 85:15, 1 mL/min flow rate).
- Optical rotation : Compare observed [α]²⁵D values with literature data (e.g., +60.6° for similar compounds in ).
- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .
How can conflicting mass spectrometry (MS) data be interpreted for this compound?
Advanced Research Focus
Discrepancies between calculated and observed m/z values (e.g., adduct formation or in-source fragmentation) require:
- High-resolution MS (HRMS) : Resolves isotopic patterns (e.g., distinguishing [M+H]⁺ from [M+Na]⁺).
- Collision-induced dissociation (CID) : Identifies fragment ions (e.g., loss of NO₂ from the nitrobenzyl group at m/z 46).
- Matrix selection : Avoid sodium-containing matrices (e.g., use DHB instead of NaI for MALDI).
What are the limitations of using FT-IR to confirm the 2,4-dioxo group in the quinazolin-dione ring?
Basic Research Focus
While FT-IR shows characteristic C=O stretches (~1680–1720 cm⁻¹), overlapping peaks (e.g., from benzamide C=O) complicate interpretation. Solutions include:
- Deuteration : Reduces N–H stretching interference (~3300 cm⁻¹).
- Computational modeling : Compare experimental spectra with DFT-calculated vibrational modes.
How do substituents on the benzamide moiety influence the compound’s solubility and crystallinity?
Q. Advanced Research Focus
- Methoxypropyl group : Enhances solubility in polar solvents (e.g., logP reduction by 0.5–1.0 units) but may hinder crystallization.
- Nitrobenzyl group : Introduces π-π stacking interactions, promoting crystal lattice formation.
- Co-crystallization agents : Use succinic acid or L-proline to improve crystal quality for XRD .
What computational methods are effective for predicting the biological activity of this compound?
Q. Advanced Research Focus
- Docking studies : Target enzymes (e.g., kinases) using AutoDock Vina with optimized force fields for nitro groups.
- QSAR models : Correlate substituent electronegativity (e.g., nitro vs. methoxy) with activity trends.
- MD simulations : Assess stability of the methoxypropyl chain in aqueous environments.
How can researchers validate the absence of toxic byproducts during synthesis?
Q. Basic Research Focus
- LC-MS/MS : Detect trace impurities (e.g., nitroso derivatives) at ppm levels.
- Elemental analysis : Confirm C/H/N ratios within 0.3% of theoretical values .
- Ames test : Screen for mutagenicity if the compound is biologically active.
What are the best practices for scaling up the synthesis without compromising purity?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
